Swainsonine

Catalog No.
S544285
CAS No.
72741-87-8
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swainsonine

CAS Number

72741-87-8

Product Name

Swainsonine

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N

SMILES

C1CC(C2C(C(CN2C1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Swainsonine, Swainsonine, (1R-(2 beta,8a alpha))-Isomer, Swainsonine, (2 beta,8a alpha)-Isomer, Swainsonine, (8 alpha)-Isomer, Swainsonine, (8 alpha,8a alpha)-Isomer, Swainsonine, (8a alpha)-Isomer

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

Description

The exact mass of the compound Swainsonine is 173.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614553. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids. It belongs to the ontological category of indolizidine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Swainsonine and Locoism

  • Toxicology: Swainsonine is the primary toxin found in locoweeds (Astragalus spp. and Oxytropis spp. plants) PubMed: . Grazing animals that consume these plants develop a condition called locoism, characterized by neurological problems, emaciation, and death .
  • Mechanism of Toxicity: Research suggests swainsonine disrupts the processing of complex sugars in the body, leading to cellular dysfunction and organ damage .

Swainsonine as an Anticancer Agent

  • Anti-tumor effects: Studies have shown swainsonine can inhibit the growth and metastasis of various cancers PubMed: . It may achieve this by suppressing tumor cell proliferation, migration, and invasion BMC Cancer: .
  • Immune system stimulation: Swainsonine may also enhance the immune system's ability to fight cancer. It has been shown to activate macrophages and natural killer cells, which can destroy tumor cells PubMed: .
  • Drug combination potential: Swainsonine might be beneficial as an adjuvant therapy, reducing the toxicity of other cancer drugs and allowing for higher dosages Wikipedia: .

Swainsonine is a naturally occurring indolizidine alkaloid primarily isolated from the plant Swainsona canescens and certain fungi, such as Rhizoctonia leguminicola. It has a molecular formula of C₈H₁₅NO₃ and features three hydroxyl groups at positions 1, 2, and 8 of its structure. The compound is notable for its ability to inhibit glycoside hydrolases, particularly α-mannosidases, which play a critical role in the processing of glycoproteins and glycolipids in eukaryotic cells .

Swainsonine's primary mechanism of action involves inhibiting an enzyme called Golgi alpha-mannosidase II, which plays a crucial role in processing sugars within cells []. This disruption affects the proper formation of glycoproteins, essential molecules in various biological functions. In the context of toxicity, this altered sugar processing is believed to contribute to the development of lysosomal storage diseases in animals that ingest Swainsonine-containing plants [].

, including:

  • Acid-Catalyzed Mannich Reactions: Swainsonine can react with ketones in acidic conditions to yield 5α-substituted swainsonine analogs, showcasing its versatility in synthetic organic chemistry .
  • Glycosidase Inhibition: The compound inhibits α-mannosidase II by mimicking the transition state of its natural substrate. This interaction results in altered glycan structures, which can significantly impact protein function and stability .

Swainsonine exhibits significant biological activity, primarily as an inhibitor of glycosidases. Its effects include:

  • Inhibition of Glycoside Hydrolases: By inhibiting α-mannosidase II, swainsonine alters the glycosylation patterns of proteins, leading to hybrid-type glycans that can affect cellular processes and protein folding .
  • Toxicological Effects: When administered to animals, swainsonine has been shown to decrease the activity of intestinal disaccharidases like sucrase, which can lead to gastrointestinal disturbances due to impaired carbohydrate digestion .

The synthesis of swainsonine is complex due to its four chiral centers. Common methods include:

  • Biosynthetic Pathways: Swainsonine is biosynthesized from lysine through a series of enzymatic transformations involving pipecolic acid and subsequent hydroxylation steps .
  • Chemical Synthesis: Laboratory synthesis often utilizes chiral amino acids or sugars as starting materials. Recent advancements have included organocatalyzed reactions that facilitate the formation of the indolizidine structure while maintaining chirality .

Swainsonine has several applications in research and potential therapeutic areas:

  • Pharmacological Research: Its role as a glycosidase inhibitor makes it a valuable tool in studying glycoprotein metabolism and related diseases, including cancer and viral infections .
  • Agricultural Studies: Understanding swainsonine's effects on livestock health is crucial, as it is associated with toxicity in grazing animals that consume plants containing this alkaloid .

Research on swainsonine's interactions has revealed:

  • Enzyme Binding Dynamics: Studies indicate that swainsonine binds to the active site of α-mannosidase II in a manner similar to its natural substrates, affecting enzyme kinetics and substrate processing .
  • Comparative Toxicology: Interaction studies comparing swainsonine with other glycosidase inhibitors like castanospermine have highlighted differences in their mechanisms of action and effects on enzyme activity .

Swainsonine shares structural and functional similarities with several other indolizidine alkaloids. Notable comparisons include:

Compound NameStructure SimilarityBiological ActivityUnique Features
CastanospermineIndolizidineInhibits various glycosidasesStronger direct inhibition on sucrase
SlaframineIndolizidineSimilar inhibition profileDifferent stereochemistry
1-HydroxyindolizidineIndolizidinePotentially similar biological effectsPrecursor in swainsonine biosynthesis

Swainsonine's unique structural features, particularly its specific hydroxyl substitutions and stereochemistry, distinguish it from these compounds while contributing to its distinct biological activities and pharmacological potential .

Golgi Alpha-Mannosidase II Competitive Binding Analysis

Swainsonine demonstrates exceptionally potent competitive inhibition of Golgi alpha-mannosidase II with inhibition constants ranging from 20 to 40 nanomolar across different species [1] [2]. The Drosophila melanogaster Golgi alpha-mannosidase II exhibits a Ki value of 20 nanomolar, while the human enzyme demonstrates a Ki of 40 nanomolar [1] [2]. This competitive inhibition occurs through direct binding to the enzyme active site, where swainsonine structurally mimics the transition state of mannose hydrolysis [2].

The molecular basis of this competitive binding involves the indolizidine alkaloid's structural complementarity with the enzyme active site. Crystal structure analysis reveals that swainsonine binds in a tilted orientation within the active site, with its bridgehead nitrogen positioned 3.2 Angstroms from the catalytic nucleophile Asp204 [3]. This positioning enables the formation of a hydrogen bond between the zinc-coordinating oxygen of Asp204 and the nitrogen at the fusion of swainsonine's five- and six-membered rings [3]. The tilted binding mode is stabilized by van der Waals stacking interactions between the six-membered ring of swainsonine and Phe206 [3].

The competitive nature of inhibition demonstrates that swainsonine competes directly with the natural substrate for the enzyme active site. Kinetic analysis confirms that swainsonine exhibits approximately 10,000 times higher binding affinity for Golgi alpha-mannosidase II compared to substrate-mimic inhibitors such as deoxymannojirimycin [3]. This remarkable binding affinity results from the structural analogy between swainsonine and the skewed boat transition state conformation adopted during mannose cleavage [3].

Enzyme SourceKi Value (nM)Inhibition TypeReference
Drosophila GMII20Competitive [2]
Human GMII40Competitive [1]
Jack bean α-mannosidase70Competitive [4]
Honey bee α-mannosidase152.3 ± 17.49Competitive [4]

Lysosomal Alpha-Mannosidase Isoform Selectivity

Swainsonine exhibits differential inhibitory potency across lysosomal alpha-mannosidase isoforms, demonstrating distinct selectivity patterns that reflect structural differences between enzyme variants [5] [6]. Human lysosomal alpha-mannosidase exhibits a Ki value of 0.4 micromolar, while the human core alpha-1,6-specific mannosidase demonstrates reduced sensitivity with a Ki of 4 micromolar [6]. This ten-fold difference in inhibition potency indicates significant selectivity between lysosomal alpha-mannosidase isoforms [6].

The selectivity profile extends to structural analogs of swainsonine, where systematic modifications reveal structure-activity relationships. The 8a-epimer of swainsonine demonstrates moderate inhibitory activity with a Ki value of 75 micromolar, while the 8,8a-diepimer exhibits enhanced potency with a Ki of 2 micromolar against lysosomal alpha-mannosidase [7] [8]. In contrast, several epimeric variants including the 8-epimer, 1,8-diepimer, and 2,8a-diepimer demonstrate no appreciable inhibitory activity against any alpha-mannosidase isoforms [7] [8].

The differential metal dependency properties of lysosomal alpha-mannosidase isoforms contribute to their varying sensitivity to swainsonine inhibition [6]. Human core alpha-1,6-specific mannosidase demonstrates threefold activation with 1 millimolar cobalt chloride and lesser activation by zinc, magnesium, and manganese [6]. This metal dependency pattern differs significantly from other lysosomal alpha-mannosidases and may explain the reduced inhibitory potency of swainsonine against this isoform [6].

Swainsonine AnalogKi ValueActivity StatusTarget Specificity
Swainsonine2 × 10⁻⁸ MPotent inhibitorHigh selectivity
8a-epimer7.5 × 10⁻⁵ MModerate inhibitorReduced selectivity
8,8a-diepimer2 × 10⁻⁶ MGood inhibitorModerate selectivity
Open-chain analogs1.2-1.3 × 10⁻⁴ MWeak inhibitorsPoor selectivity

Glycoprotein Processing Disruption

Hybrid-Type N-Glycan Accumulation Dynamics

Swainsonine treatment induces dramatic alterations in N-glycan processing patterns, leading to preferential accumulation of hybrid-type glycan structures [9] [10]. In MDCK and Chinese hamster ovary cells treated with swainsonine, the proportion of complex-type glycoproteins decreases from 55% to 38%, while high-mannose glycoproteins increase from 45% to 62% [9] [10]. This redistribution reflects the inhibition of Golgi alpha-mannosidase II, which prevents the normal maturation pathway from high-mannose to complex-type N-glycans [9] [10].

The accumulation dynamics demonstrate concentration-dependent effects, with increasing swainsonine concentrations producing progressively greater shifts toward hybrid-type glycan structures [11]. At concentrations of 1-2 micrograms per milliliter, swainsonine effectively blocks the formation of complex-type N-glycans while promoting the synthesis of hybrid-type structures that contain both high-mannose and complex-type features [11] [12]. These hybrid glycans typically display a Man5GlcNAc2 core with processing on the 3-arm that resembles complex-type glycans [13].

The temporal dynamics of hybrid-type N-glycan accumulation involve initial rapid changes followed by sustained alterations in glycoprotein processing patterns [12]. Rice cell culture studies demonstrate that combined treatment with kifunensine and swainsonine produces synergistic effects on Man7/8/9 glycoform synthesis, with swainsonine enhancing the inhibition of endoplasmic reticulum alpha-mannosidase II [12]. This synergistic interaction results in more efficient production of high-mannose glycans suitable for chemical modification and targeting applications [12].

Endoglycosaminidase H sensitivity analysis reveals that swainsonine-treated cells produce larger and more homogeneous oligosaccharides compared to control cells [9] [10]. The major oligosaccharide released from swainsonine-treated cells corresponds to Man9GlcNAc, while control cells produce predominantly Man7GlcNAc and smaller oligosaccharides [9] [10]. This size difference reflects the blocked processing at the Golgi alpha-mannosidase II step, preventing the normal trimming of mannose residues [9] [10].

Endoplasmic Reticulum Stress Induction Pathways

Swainsonine treatment triggers comprehensive endoplasmic reticulum stress responses through multiple interconnected pathways involving protein misfolding, unfolded protein response activation, and calcium homeostasis disruption [14] [15] [16]. The accumulation of misfolded proteins in the endoplasmic reticulum lumen results from impaired glycoprotein processing, leading to the activation of three primary stress sensors: PERK, IRE1α, and ATF6 [16].

The unfolded protein response pathway demonstrates dose-dependent activation of key stress markers including BiP and CHOP [16]. BiP expression increases significantly in swainsonine-treated cells, reflecting the cellular attempt to manage protein folding stress [16]. CHOP upregulation indicates progression toward endoplasmic reticulum stress-induced apoptosis pathways [16]. Phosphorylation of PERK and IRE1α provides evidence for active unfolded protein response signaling, while ATF6 expression levels increase in parallel with other stress indicators [16].

Calcium homeostasis disruption represents a critical component of swainsonine-induced endoplasmic reticulum stress [16]. Fluorescence analysis reveals significantly elevated intracellular calcium concentrations in swainsonine-treated cells compared to controls [16]. This calcium release from endoplasmic reticulum stores contributes to the overall stress response and may trigger additional signaling cascades leading to cellular dysfunction [16].

The proteasome dysfunction component of endoplasmic reticulum stress involves progressive accumulation of polyubiquitinated proteins [16]. Western blot analysis demonstrates dose-dependent increases in polyubiquitinated protein levels, indicating impaired proteasomal degradation capacity [16]. This proteasome inhibition exacerbates endoplasmic reticulum stress by preventing the clearance of misfolded proteins, creating a cycle of accumulating cellular damage [16].

ER Stress ParameterControl ConditionSwainsonine EffectMechanism
BiP expressionBaselineDose-dependent increaseUPR activation
CHOP expressionBaselineDose-dependent increaseApoptosis signaling
Ca²⁺ levelsNormalSignificantly elevatedHomeostasis disruption
Polyubiquitinated proteinsNormalProgressive accumulationProteasome dysfunction
ER lumen dilationNormalExtensiveParaptosis induction

Immunomodulatory Activity Profiles

Natural Killer Cell Activation Mechanisms

Swainsonine demonstrates potent natural killer cell activation properties, producing 2-3 fold increases in splenic natural killer cell activity following systemic administration [17]. The activation mechanism involves both quantitative and qualitative changes in natural killer cell populations, with swainsonine treatment increasing spleen cell numbers by 32% while simultaneously enhancing per-cell cytotoxic activity [17]. This dual effect results in substantial overall enhancement of natural killer cell-mediated antitumor responses [17].

The dose-dependent nature of natural killer cell activation demonstrates optimal effects at concentrations of 3 micrograms per milliliter in drinking water for laboratory animals [17]. At these concentrations, swainsonine produces greater than 80% reduction in pulmonary colonization of B16-F10 melanoma cells in experimental metastasis assays [17]. The antimetastatic activity becomes completely abrogated when natural killer cell function is depleted through anti-asialo-GM1 antibody treatment or cyclophosphamide administration [17].

Human natural killer cell studies confirm the cross-species effectiveness of swainsonine-mediated activation [18]. In standard chromium-51 release assays, swainsonine enhances natural killer cell cytotoxicity against human K562 and Colo 320 target cells [18]. The peak response occurs at 1-2 micrograms per milliliter concentrations, corresponding to the optimal dosage range identified in animal studies [18]. Enhanced interleukin-2 receptor expression accompanies the increased cytotoxic activity, with particular increases in the beta chain receptor subunit [18].

The molecular basis of natural killer cell activation involves alterations in cell surface glycoprotein structures resulting from glycosidase inhibition [18]. Swainsonine treatment increases target cell susceptibility to natural killer cell-mediated lysis, suggesting that changes in glycosylation patterns enhance the recognition and binding interactions between effector and target cells [18]. This dual mechanism of enhancing both effector cell activity and target cell susceptibility contributes to the overall immunomodulatory effectiveness [18].

Macrophage Function Modulation

Swainsonine produces comprehensive macrophage activation across multiple tissue-specific populations, including peritoneal, alveolar, and splenic macrophages [19] [20]. Systemic administration results in 3-4 fold increases in tumoricidal activity for both alveolar lung macrophages and splenic macrophages [20]. The activation proves comparable to traditional macrophage-activating agents such as lipopolysaccharide and interferon-gamma [20].

The molecular mechanism of macrophage activation involves substantial increases in protein kinase C activity [19]. Peritoneal macrophages treated with swainsonine exhibit 4-5 fold enhancement in calcium-phospholipid-dependent protein kinase C activity [19]. This activation occurs through an indirect mechanism requiring protein synthesis, as demonstrated by inhibition with alpha-amanitin and cycloheximide [19]. The temporal pattern of protein kinase C activation develops more slowly than direct activators such as phorbol myristate acetate or interferon-gamma [19].

The tissue-specific nature of macrophage activation demonstrates broad effectiveness across anatomical compartments [20]. Studies in immune-compromised animals including SCID and nude mice confirm direct activation mechanisms independent of adaptive immune responses [20]. Highly purified macrophage cultures exceeding 95% purity maintain responsiveness to swainsonine treatment, providing evidence for direct rather than indirect activation pathways [20].

The functional consequences of macrophage activation extend beyond enhanced tumoricidal activity to include altered cytokine production profiles [21]. Ex vivo experiments with tumor-associated macrophages demonstrate that swainsonine treatment decreases CCL2 secretion while impairing IL-10 and IL-6 upregulation [21]. However, in certain tumor microenvironments, swainsonine treatment may paradoxically increase myeloid-derived suppressor cell populations, leading to enhanced immunosuppression rather than activation [21].

Cell TypeActivation MagnitudeMechanismOptimal Concentration
Natural killer cells2-3 fold increaseEnhanced cytotoxicity1-2 μg/ml
Peritoneal macrophages4-5 fold PKC increaseProtein kinase C activationVariable
Alveolar macrophages3-4 fold tumoricidal increaseDirect activationSystemic dosing
LAK cellsEnhanced cytotoxicityIL-2 receptor upregulation1-2 μg/ml

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

143-144 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RSY4RK37KQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.

Pictograms

Irritant

Irritant

Other CAS

72741-87-8

Wikipedia

Swainsonine

Dates

Last modified: 08-15-2023
1: Cook D, Gardner DR, Pfister JA, Lee ST, Welch KD, Welsh SL. A Screen for Swainsonine in Select North American Astragalus Species. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600364. Epub 2017 Mar 23. PubMed PMID: 28155255.
2: Cook D, Gardner DR, Roper JM, Ransom CV, Pfister JA, Panter KE. Fungicide treatment and clipping of Oxytropis sericea does not disrupt swainsonine concentrations. Toxicon. 2016 Nov;122:26-30. doi: 10.1016/j.toxicon.2016.09.012. Epub 2016 Sep 16. PubMed PMID: 27644899.
3: Wu C, Han T, Lu H, Zhao B. The toxicology mechanism of endophytic fungus and swainsonine in locoweed. Environ Toxicol Pharmacol. 2016 Oct;47:38-46. doi: 10.1016/j.etap.2016.08.018. Epub 2016 Aug 31. Review. PubMed PMID: 27606974.
4: Ren Z, Song R, Wang S, Quan H, Yang L, Sun L, Zhao B, Lu H. The Biosynthesis Pathway of Swainsonine, a New Anticancer Drug from Three Endophytic Fungi. J Microbiol Biotechnol. 2017 Nov 28;27(11):1897-1906. doi: 10.4014/jmb.1709.09003. Review. PubMed PMID: 29092390.
5: Cook D, Gardner DR, Pfister JA. Swainsonine-containing plants and their relationship to endophytic fungi. J Agric Food Chem. 2014 Jul 30;62(30):7326-34. doi: 10.1021/jf501674r. Epub 2014 May 6. Review. PubMed PMID: 24758700.
6: Cook D, Gardner DR, Martinez A, Robles CA, Pfister JA. Screening for swainsonine among South American Astragalus species. Toxicon. 2017 Dec 1;139:54-57. doi: 10.1016/j.toxicon.2017.09.014. Epub 2017 Sep 28. PubMed PMID: 28964750.
7: Lindsay KB, Pyne SG. Asymmetric synthesis of (-)-swainsonine, (+)-1,2-di-epi-swainsonine, and (+)-1,2,8-tri-epi-swainsonine. J Org Chem. 2002 Nov 1;67(22):7774-80. PubMed PMID: 12398502.
8: Louvel J, Chemla F, Demont E, Ferreira F, Pérez-Luna A. Synthesis of (-)-swainsonine and (-)-8-epi-swainsonine by the addition of allenylmetals to chiral α,β-alkoxy sulfinylimines. Org Lett. 2011 Dec 16;13(24):6452-5. doi: 10.1021/ol202747p. Epub 2011 Nov 14. PubMed PMID: 22082237.
9: Grum DS, Cook D, Baucom D, Mott IW, Gardner DR, Creamer R, Allen JG. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens. J Nat Prod. 2013 Oct 25;76(10):1984-8. doi: 10.1021/np400274n. Epub 2013 Sep 20. PubMed PMID: 24053110.
10: Wu C, Feng K, Lu D, Yan D, Han T, Zhao B. Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Biomed Res Int. 2016;2016:6824374. doi: 10.1155/2016/6824374. Epub 2016 Nov 24. PubMed PMID: 27999809; PubMed Central PMCID: PMC5143690.
11: Si CM, Mao ZY, Dong HQ, Du ZT, Wei BG, Lin GQ. Divergent Method to trans-5-Hydroxy-6-alkynyl/alkenyl-2-piperidinones: Syntheses of (-)-Epiquinamide and (+)-Swainsonine. J Org Chem. 2015 Jun 5;80(11):5824-33. doi: 10.1021/acs.joc.5b00803. Epub 2015 May 20. PubMed PMID: 25973892.
12: Cook D, Oliveira CA, Gardner DR, Pfister JA, Riet-Correa G, Riet-Correa F. Changes in swainsonine, calystegine, and nitrogen concentrations on an annual basis in Ipomoea carnea. Toxicon. 2015 Mar;95:62-6. doi: 10.1016/j.toxicon.2015.01.002. Epub 2015 Jan 5. PubMed PMID: 25572338.
13: Qian BC, Kamori A, Kinami K, Kato A, Li YX, Fleet GW, Yu CY. Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. Org Biomol Chem. 2016 May 11;14(19):4488-98. doi: 10.1039/c6ob00531d. PubMed PMID: 27093691.
14: Wu L, Chen P, Liu G. Pd(II)-Catalyzed Aminofluorination of Alkenes in Total Synthesis 6-(R)-Fluoroswainsonine and 5-(R)-Fluorofebrifugine. Org Lett. 2016 Mar 4;18(5):960-3. doi: 10.1021/acs.orglett.6b00030. Epub 2016 Feb 16. PubMed PMID: 26881909.
15: Wu C, Liu X, Ma F, Zhao B. Hematological and histopathological effects of swainsonine in mouse. BMC Vet Res. 2015 Feb 3;11:16. doi: 10.1186/s12917-015-0336-6. PubMed PMID: 25644684; PubMed Central PMCID: PMC4335725.
16: Dhand V, Draper JA, Moore J, Britton R. A short, organocatalytic formal synthesis of (-)-swainsonine and related alkaloids. Org Lett. 2013 Apr 19;15(8):1914-7. doi: 10.1021/ol400566j. Epub 2013 Apr 3. PubMed PMID: 23550817.
17: Cook D, Gardner DR, Grum D, Pfister JA, Ralphs MH, Welch KD, Green BT. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus. J Agric Food Chem. 2011 Feb 23;59(4):1281-7. doi: 10.1021/jf103551t. Epub 2011 Jan 7. PubMed PMID: 21214242.
18: Cook D, Gardner DR, Pfister JA, Stonecipher CA, Robins JG, Morgan JA. Effects of Elevated CO(2) on the Swainsonine Chemotypes of Astragalus lentiginosus and Astragalus mollissimus. J Chem Ecol. 2017 Mar;43(3):307-316. doi: 10.1007/s10886-017-0820-5. Epub 2017 Feb 11. PubMed PMID: 28190150.
19: Cook D, Beaulieu WT, Mott IW, Riet-Correa F, Gardner DR, Grum D, Pfister JA, Clay K, Marcolongo-Pereira C. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea. J Agric Food Chem. 2013 Apr 24;61(16):3797-803. doi: 10.1021/jf4008423. Epub 2013 Apr 12. PubMed PMID: 23547913.
20: Oelschlegel AM, Weissmann C. Acquisition of drug resistance and dependence by prions. PLoS Pathog. 2013 Feb;9(2):e1003158. doi: 10.1371/journal.ppat.1003158. Epub 2013 Feb 7. PubMed PMID: 23408888; PubMed Central PMCID: PMC3567182.

Explore Compound Types